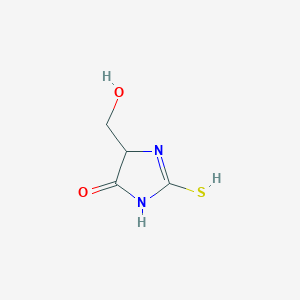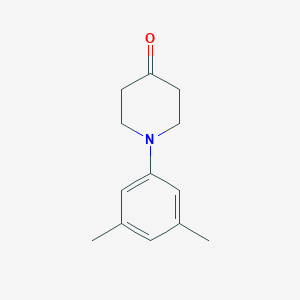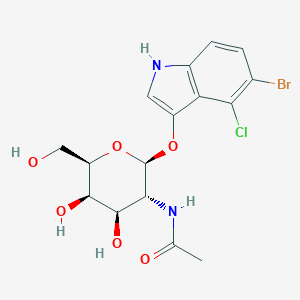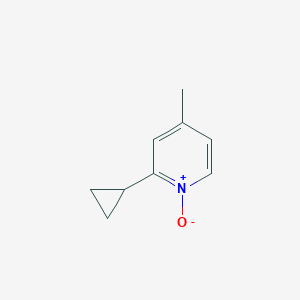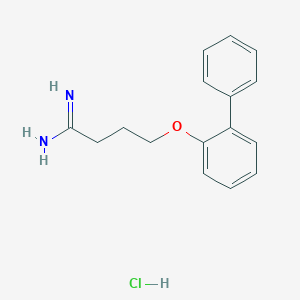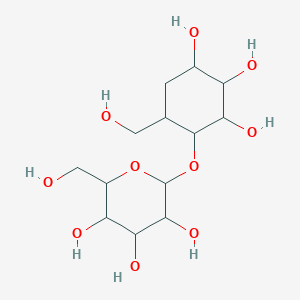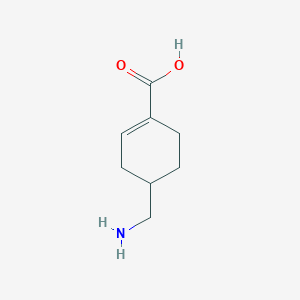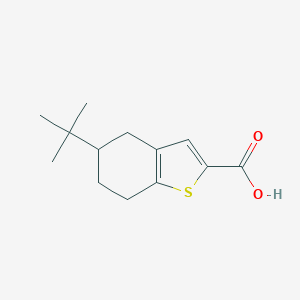
Methyl 3-hydroxydodecanoate
Descripción general
Descripción
Methyl 3-hydroxydodecanoate, also known as 3-hydroxydodecanoic acid methyl ester, is an organic compound with the molecular formula C₁₃H₂₆O₃ and a molecular weight of 230.34 g/mol . It is a methyl ester derivative of 3-hydroxydodecanoic acid and is commonly used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methyl 3-hydroxydodecanoate can be synthesized through the esterification of 3-hydroxydodecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction mixture is continuously stirred and heated to maintain the reflux conditions. After the reaction is complete, the product is purified through distillation or recrystallization to obtain a high-purity ester .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products Formed:
Oxidation: 3-oxododecanoic acid or dodecanedioic acid.
Reduction: 3-hydroxydodecanol.
Substitution: 3-chlorododecanoic acid methyl ester.
Aplicaciones Científicas De Investigación
Methyl 3-hydroxydodecanoate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl 3-hydroxydodecanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized to form active metabolites that participate in various biochemical processes. The hydroxyl group in the compound allows it to form hydrogen bonds with enzymes and receptors, influencing their activity and function .
Comparación Con Compuestos Similares
Methyl 3-hydroxydecanoate: Similar in structure but with a shorter carbon chain.
Methyl 3-hydroxytetradecanoate: Similar in structure but with a longer carbon chain.
Methyl 3-hydroxyhexanoate: Similar in structure but with a much shorter carbon chain.
Uniqueness: Methyl 3-hydroxydodecanoate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
IUPAC Name |
methyl 3-hydroxydodecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h12,14H,3-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXCINYANGIBDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50993650 | |
| Record name | Methyl 3-hydroxydodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50993650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72864-23-4 | |
| Record name | Methyl-3-hydroxydodec-5-enoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072864234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-hydroxydodecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50993650 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of methyl 3-hydroxydodecanoate in the context of the provided research?
A1: this compound is identified as one of the three monomers present in the polyhydroxyalkanoate (PHA) produced by Pseudomonas putida MTCC 2475 when utilizing sugars derived from potato peel waste []. This is significant because it showcases the bacterium's ability to synthesize medium-chain-length PHAs from a sustainable and inexpensive feedstock. This has important implications for the development of biodegradable plastics from renewable resources.
Q2: How was the presence of this compound confirmed in the produced PHA?
A2: The researchers used a combination of analytical techniques to characterize the PHA produced by Pseudomonas putida MTCC 2475. Gas chromatography-mass spectrometry (GC-MS) was employed to identify the individual monomers present in the polymer, including this compound []. This technique separates and identifies molecules based on their mass-to-charge ratio, providing strong evidence for the presence of specific monomers within the PHA.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

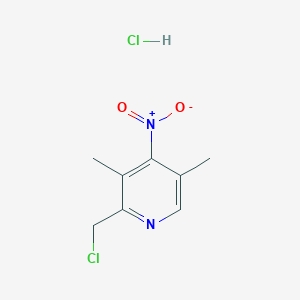
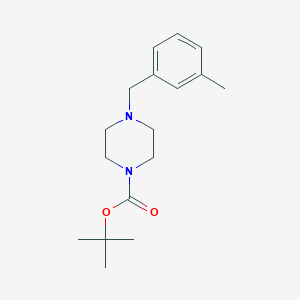
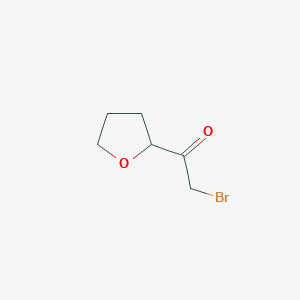
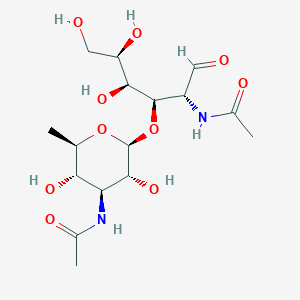
![Pyrrolo[1,2-a]pyrazine-4-carboxylic acid](/img/structure/B142779.png)
